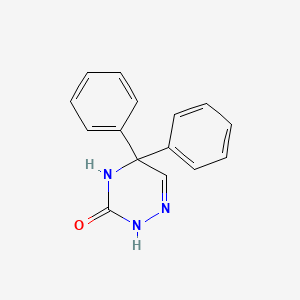

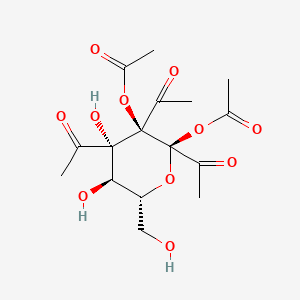

Pentaacetyl-alpha-D-glucopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

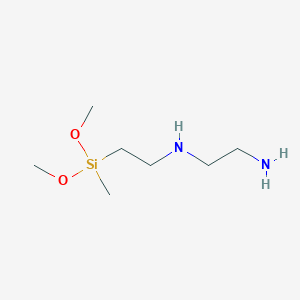

五酢酸α-D-グルコピラノースは、1,2,3,4,6-五-O-酢酸-α-D-グルコピラノースとしても知られており、D-グルコースのアセチル化誘導体です。この化合物は、グルコース分子のヒドロキシル基に5つのアセチル基が付加されたことを特徴としています。有機合成で広く使用されており、さまざまな科学分野で重要な用途があります。

2. 製法

合成経路と反応条件: 五酢酸α-D-グルコピラノースは、D-グルコースのアセチル化によって合成できます。このプロセスは、過塩素酸などの触媒の存在下、D-グルコースと無水酢酸を反応させることから始まります。反応は通常、分解を防ぐために制御された温度で行われます。次に、混合物を氷水に注ぎ、生成物を沈殿させます。沈殿物はろ過され、冷水で洗浄されます .

工業的生産方法: 工業的な設定では、五酢酸α-D-グルコピラノースの合成は、同様の手順に従いますが、より大規模に行われます。無水酢酸と酢酸ナトリウムなどの適切な触媒の使用が一般的です。反応は有機溶媒中で行われ、生成物は結晶化によって精製されます .

準備方法

Synthetic Routes and Reaction Conditions: Pentaacetyl-alpha-D-glucopyranose can be synthesized through the acetylation of D-glucose. The process involves the reaction of D-glucose with acetic anhydride in the presence of a catalyst such as perchloric acid. The reaction is typically carried out at a controlled temperature to prevent decomposition. The mixture is then poured into ice water to precipitate the product, which is subsequently filtered and washed with cold water .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar procedure but on a larger scale. The use of acetic anhydride and a suitable catalyst, such as sodium acetate, is common. The reaction is performed in an organic solvent, and the product is purified through crystallization .

化学反応の分析

反応の種類: 五酢酸α-D-グルコピラノースは、以下を含むさまざまな化学反応を受けます。

加水分解: アセチル基は加水分解されてD-グルコースと酢酸を生じます。

酸化: この化合物は酸化されてグルクロン酸誘導体を生成します。

置換: アセチル基は、特定の条件下で他の官能基と置換することができます。

一般的な試薬と条件:

加水分解: 通常、水性酸または塩基を使用して行われます。

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

置換: アルコールやアミンなどの試薬を置換反応に使用できます。

主な生成物:

加水分解: D-グルコースと酢酸。

酸化: グルクロン酸誘導体。

4. 科学研究における用途

五酢酸α-D-グルコピラノースは、科学研究において幅広い用途があります。

化学: 振動円二色性(VCD)などの分光技術による炭水化物の立体化学を研究するためのモデル化合物として使用されます。

生物学: 微生物の増殖のための炭素源として、および微生物培養培地におけるアセチル含有量を決定するための標準として使用されます。

医学: プロインスリン生合成を刺激することによるインスリン様作用について調査されています。

科学的研究の応用

Pentaacetyl-alpha-D-glucopyranose has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the stereochemistry of carbohydrates through spectroscopic techniques such as Vibrational Circular Dichroism (VCD).

Biology: Serves as a carbon source for microbial growth and as a standard for determining acetyl content in microbial culture media.

Medicine: Investigated for its insulinotropic action by stimulating proinsulin biosynthesis.

Industry: Utilized in the synthesis of various industrial chemicals, medicines, and cosmetics

作用機序

五酢酸α-D-グルコピラノースの作用機序は、プロインスリン生合成を刺激する能力に関与しています。これは、グルコース分子の特定のヒドロキシル基のアセチル化によって達成され、インスリン産生に関与する細胞経路との相互作用が強化されます。分子標的は、グルコース代謝を調節する酵素と受容体です .

6. 類似の化合物との比較

五酢酸α-D-グルコピラノースは、以下のような他のアセチル化糖と比較することができます。

- β-D-グルコピラノース五酢酸

- α-D-ガラクトピラノース五酢酸

- α-D-マンノピラノース五酢酸

独自性: 五酢酸α-D-グルコピラノースは、その独特のアセチル化パターンにより、独特の化学的および生物学的特性を付与するため、ユニークです。プロインスリン生合成を刺激する能力は、他のアセチル化糖とは異なります .

類似化合物との比較

Pentaacetyl-alpha-D-glucopyranose can be compared with other acetylated sugars such as:

- Beta-D-glucopyranose pentaacetate

- Alpha-D-galactopyranose pentaacetate

- Alpha-D-mannopyranose pentaacetate

Uniqueness: this compound is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Its ability to stimulate proinsulin biosynthesis sets it apart from other acetylated sugars .

特性

CAS番号 |

68069-84-1 |

|---|---|

分子式 |

C16H22O11 |

分子量 |

390.34 g/mol |

IUPAC名 |

[(2S,3S,4S,5R,6R)-2,3,4-triacetyl-2-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate |

InChI |

InChI=1S/C16H22O11/c1-7(18)14(24)13(23)12(6-17)27-16(9(3)20,26-11(5)22)15(14,8(2)19)25-10(4)21/h12-13,17,23-24H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1 |

InChIキー |

CROSTDAMOFQQPQ-LJIZCISZSA-N |

異性体SMILES |

CC(=O)[C@@]1([C@@H]([C@H](O[C@]([C@]1(C(=O)C)OC(=O)C)(C(=O)C)OC(=O)C)CO)O)O |

正規SMILES |

CC(=O)C1(C(C(OC(C1(C(=O)C)OC(=O)C)(C(=O)C)OC(=O)C)CO)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。